An In-depth Technical Guide to the Structure and Application of Mal-PEG4-VC-PAB-DMEA
An In-depth Technical Guide to the Structure and Application of Mal-PEG4-VC-PAB-DMEA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and application of the antibody-drug conjugate (ADC) linker, Mal-PEG4-VC-PAB-DMEA. This cleavable linker system is instrumental in the targeted delivery of cytotoxic agents to cancer cells, and this document details the methodologies for its conjugation to antibodies, characterization of the resulting ADC, and the mechanism of payload release.
Core Structure and Function of Mal-PEG4-VC-PAB-DMEA
Mal-PEG4-VC-PAB-DMEA is a sophisticated, multi-component linker designed for use in the development of ADCs. Each component of its structure plays a critical role in the overall function of the final conjugate, from antibody attachment to the specific release of the cytotoxic payload within the target cell.
The linker is comprised of the following key functional units:
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Maleimide (Mal): This functional group facilitates the covalent attachment of the linker to the antibody. Specifically, the maleimide group reacts with free thiol groups on the antibody, which are typically generated by the reduction of interchain disulfide bonds in the antibody's hinge region. This reaction forms a stable thioether bond.
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Polyethylene Glycol (PEG4): The PEG4 spacer is a hydrophilic chain of four ethylene glycol units. Its inclusion in the linker serves to enhance the solubility and stability of the ADC in circulation. The PEG spacer can also influence the pharmacokinetic properties of the conjugate.
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Valine-Citrulline (VC): This dipeptide sequence constitutes the cleavable element of the linker. The VC motif is specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment.[]
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p-Aminobenzyl Carbamate (PAB): The PAB group acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the attached drug molecule in its active form.[2]
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N,N-dimethylethylenediamine (DMEA): The DMEA moiety is the attachment point for the cytotoxic payload. The specific drug conjugated to this linker will significantly impact the therapeutic efficacy of the ADC.
Below is a table summarizing the physicochemical properties of the Mal-PEG4-VC-PAB-DMEA linker.
| Property | Value | Reference |
| Molecular Formula | C41H65N9O13 | [3] |
| Molecular Weight | 892.01 g/mol | [3] |
| CAS Number | 1569261-93-3 | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development of an ADC utilizing the Mal-PEG4-VC-PAB-DMEA linker.
Antibody-Drug Conjugation
The conjugation of the Mal-PEG4-VC-PAB-DMEA linker to a monoclonal antibody (mAb) is a multi-step process that begins with the reduction of the antibody's disulfide bonds to generate free thiol groups for maleimide reaction.
Materials:
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Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)
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Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) as a reducing agent
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Mal-PEG4-VC-PAB-DMEA-payload conjugate
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Conjugation buffer (e.g., PBS, pH 7.4 with 1 mM DTPA)
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Quenching solution (e.g., N-acetylcysteine)
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Size-exclusion chromatography (SEC) column for purification
Procedure:
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Antibody Reduction:
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Prepare the mAb at a concentration of 5-10 mg/mL in conjugation buffer.
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Add a 10-20 fold molar excess of TCEP to the antibody solution.
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Incubate the mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
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Remove the excess TCEP using a desalting column or spin filtration, exchanging the buffer with fresh, degassed conjugation buffer.
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Conjugation Reaction:
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Dissolve the Mal-PEG4-VC-PAB-DMEA-payload in a minimal amount of a compatible organic solvent (e.g., DMSO).
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Add the dissolved linker-payload to the reduced antibody solution at a 5-10 fold molar excess. The final concentration of the organic solvent should be kept below 10% (v/v) to prevent antibody denaturation.
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Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
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Quenching and Purification:
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Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine over the initial amount of the maleimide-linker-payload to cap any unreacted maleimide groups.
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Incubate for an additional 20-30 minutes.
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Purify the resulting ADC using a size-exclusion chromatography (SEC) column to remove unconjugated linker-payload and other small molecules.
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Determination of Drug-to-Antibody Ratio (DAR)
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, as it directly impacts both efficacy and toxicity. Hydrophobic Interaction Chromatography (HIC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with mass spectrometry are common methods for determining the DAR.
Materials:
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Purified ADC sample
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HIC or RP-HPLC system
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Mass spectrometer (e.g., Q-TOF)
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Appropriate buffers and mobile phases for the chosen chromatography method
Procedure (General Workflow):
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Sample Preparation:
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The purified ADC is diluted to an appropriate concentration in the initial mobile phase.
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Chromatographic Separation:
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Inject the ADC sample onto the HPLC column.
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For HIC, a decreasing salt gradient is typically used to elute species with different levels of hydrophobicity (related to the number of conjugated drugs).
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For RP-HPLC, an increasing organic solvent gradient is used.
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Mass Spectrometry Analysis:
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The eluent from the HPLC is introduced into the mass spectrometer.
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Acquire mass spectra of the intact ADC species.
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Data Analysis:
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Deconvolute the mass spectra to determine the masses of the different ADC species (e.g., antibody with 0, 2, 4, 6, or 8 drugs attached).
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Calculate the average DAR by taking the weighted average of the different drug-loaded species.
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Cathepsin B Cleavage Assay
This assay is performed to confirm the specific cleavage of the Val-Cit linker by its target enzyme, Cathepsin B, leading to the release of the cytotoxic payload.
Materials:
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Purified ADC
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Recombinant human Cathepsin B
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Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)
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LC-MS system for analysis of the released payload
Procedure:
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Enzyme Activation:
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Pre-incubate the Cathepsin B enzyme in the assay buffer at 37°C for 15 minutes to ensure its activity.
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Cleavage Reaction:
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Add the ADC to the activated Cathepsin B solution at a specific concentration (e.g., 10 µM).
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Incubate the reaction mixture at 37°C.
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Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
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Sample Analysis:
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Quench the reaction in the aliquots by adding a protease inhibitor or by rapid freezing.
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Analyze the samples by LC-MS to quantify the amount of the released payload over time.
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Data Analysis:
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Plot the concentration of the released payload against time to determine the cleavage kinetics.
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Data Presentation
The following tables summarize typical quantitative data obtained during the characterization of ADCs with similar maleimide-PEG-VC-PAB linkers.
Table 1: Representative Drug-to-Antibody Ratio (DAR) Distribution
| Drug-Loaded Species | Relative Abundance (%) |
| DAR 0 | 5 |
| DAR 2 | 20 |
| DAR 4 | 45 |
| DAR 6 | 25 |
| DAR 8 | 5 |
| Average DAR | 4.2 |
Note: This is an example distribution and the actual DAR will vary depending on the conjugation conditions.
Table 2: In Vitro Stability of Maleimide-Based Conjugate in Human Plasma
| Time (days) | % Intact Conjugate | Reference |
| 0 | 100 | |
| 1 | ~90 | |
| 3 | ~70 | |
| 7 | ~50 |
Note: Stability can be influenced by the specific antibody and payload.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key processes involving the Mal-PEG4-VC-PAB-DMEA linker.
Caption: Workflow for the conjugation of Mal-PEG4-VC-PAB-DMEA-Payload to an antibody.
Caption: Mechanism of payload release from an ADC with a Mal-PEG4-VC-PAB-DMEA linker.
